

#### Chiricanine A molecular formula and exact mass

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# An In-depth Technical Guide to Chiricanine A

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Chiricanine A** is a prenylated stilbenoid, a class of natural phenolic compounds recognized for their diverse biological activities. This document provides a comprehensive overview of the key molecular and biological characteristics of **Chiricanine A**, with a focus on its chemical properties, synthesis, isolation, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

## **Molecular and Physical Properties**

**Chiricanine A** possesses a distinct chemical structure that contributes to its biological efficacy. The fundamental molecular and physical properties are summarized below.

#### **Data Presentation**



Property	Value	Reference
Molecular Formula	C19H20O2	[1]
Molecular Weight	280.36 g/mol	[1]
Exact Mass	280.146329876 Da	
CAS Number	350593-30-5	[1]
Melting Point	107-111 °C	[1]
Boiling Point	461.2±30.0 °C at 760 mmHg	[1]
Storage	2-8°C, sealed, dry, light-proof	[1]

## **Experimental Protocols**

The synthesis and isolation of **Chiricanine A** are critical processes for its study and potential application. The following sections outline the methodologies for these procedures.

## **Total Synthesis of Chiricanine A**

The first and an efficient synthesis of **Chiricanine A** was reported by Park et al. (2011).[2] The synthesis can be accomplished through either a convergent sequence or a one-step reaction commencing from pinosylvin.[2]

A key strategic approach involves the Horner-Wadsworth-Emmons reaction.[2] This reaction is performed between a benzaldehyde possessing bis-methoxymethyl ether groups and a benzyl phosphonate with a triisopropylsilyloxy group to yield (E)-3,5-bis-methoxymethyl-4'-triisopropylsilyloxystilbene, a precursor for **Chiricanine A** and other related prenylated stilbenes.[2]

# Isolation from Peanut (Arachis hypogaea) Hairy Root Cultures

**Chiricanine A**, along with other stilbenoids, can be isolated from hairy root cultures of peanut (Arachis hypogaea). This method provides a sustainable and controllable source of the



compound. A general procedure, adapted from methodologies described for related stilbenoids, is as follows:

- Establishment of Hairy Root Cultures: Hairy root cultures of Arachis hypogaea are established using Agrobacterium rhizogenes-mediated transformation.
- Elicitation: To induce the production and secretion of stilbenoids, the hairy root cultures are treated with elicitors. A combination of methyl jasmonate, cyclodextrin, hydrogen peroxide, and magnesium chloride has been shown to be effective.
- Extraction: The culture medium, enriched with secreted stilbenoids, is collected. The stilbenoids are then extracted from the medium using an organic solvent such as ethyl acetate.
- Purification: The crude extract is subjected to chromatographic techniques for the purification
  of Chiricanine A. This typically involves initial fractionation by normal- and reversed-phase
  column chromatography, followed by semi-preparative High-Performance Liquid
  Chromatography (HPLC) on a C18 column to yield the pure compound.

## **Biological Activity and Signaling Pathways**

**Chiricanine A** has demonstrated significant antiplasmodial activity, inhibiting the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] This positions **Chiricanine A** as a promising lead compound for the development of novel antimalarial drugs.[1]

While the specific signaling pathways modulated by **Chiricanine A** in P. falciparum are a subject of ongoing research, the broader class of prenylated stilbenoids is known to exert anti-inflammatory effects through the inhibition of key signaling cascades. One of the well-established targets is the NF-kB/AP-1 signaling pathway.

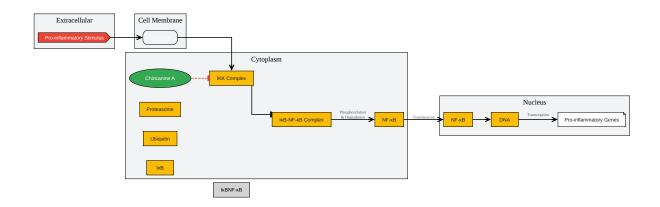
#### Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-



κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Prenylated stilbenoids have been shown to inhibit this pathway, thereby reducing inflammation.



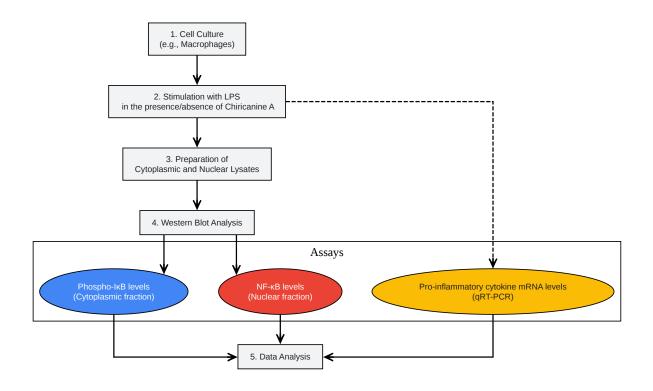
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Caption: Proposed mechanism of **Chiricanine A** inhibiting the NF-kB signaling pathway.

## **Experimental Workflow for Assessing NF-kB Inhibition**

A typical workflow to investigate the inhibitory effect of **Chiricanine A** on the NF-kB pathway is outlined below.





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Caption: Workflow for evaluating the effect of Chiricanine A on NF-kB signaling.

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## References

• 1. Chiricanine A [myskinrecipes.com]



- 2. Total synthesis of chiricanine A, arahypin-1, trans-arachidin-2, trans-arachidin-3, and arahypin-5 from peanut seeds PubMed [pubmed.ncbi.nlm.nih.gov]
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